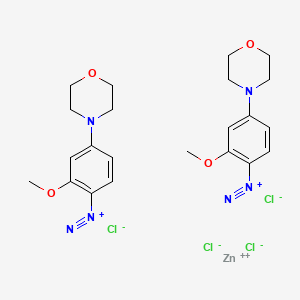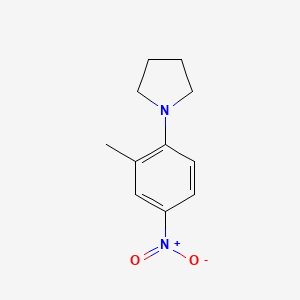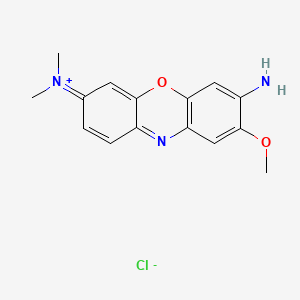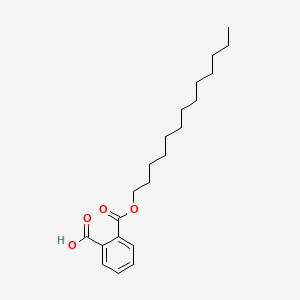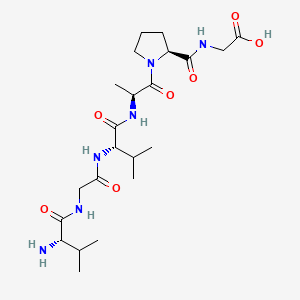
Val-Gly-Val-Ala-Pro-Gly
Übersicht
Beschreibung
VGVAPG is a repeating peptide in elastin . It has been found to be chemotactic for fibroblasts and monocytes . The chemotactic activity of VGVAPG is substantial, relative to the maximum responses to other chemotactic factors . It acts on vascular smooth muscle cells to release matrix metalloproteinase 1 (collagenase) and may induce angiogenesis .
Synthesis Analysis
The synthesis of VGVAPG involves conventional solution methods . It has been suggested that small synthetic peptides may be able to reproduce the chemotactic activity associated with elastin-derived peptides and tropoelastin .Molecular Structure Analysis
The molecular structure of VGVAPG is complex and specific. It is a repeating peptide in tropoelastin . The structure is critical for its chemotactic activity .Chemical Reactions Analysis
The chemical reactions involving VGVAPG are primarily related to its chemotactic activity. It has been observed that VGVAPG is chemotactic for fibroblasts and monocytes .Physical And Chemical Properties Analysis
The physical and chemical properties of VGVAPG are specific to its structure and function. It is a repeating peptide in elastin and has a molecular weight of 498.6 g/mol .Wissenschaftliche Forschungsanwendungen
Cell Adhesion and Tissue Engineering
The peptide sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG) has been shown to be useful as a biospecific cell adhesion ligand for smooth muscle cells. By grafting this peptide sequence into hydrogel materials, researchers have been able to enhance smooth muscle cell adhesion and spreading, which is crucial for tissue engineering applications .
Chemotaxis in Wound Healing
VGVAPG is known for its chemotactic activity, meaning it can attract fibroblasts and monocytes to the site of injury. This property is beneficial for wound healing processes as it promotes the migration of these cells to the wound site, aiding in tissue repair and regeneration .
Elastin Receptor Interaction
This hexapeptide serves as a recognition sequence for the elastin receptor. The interaction between VGVAPG and the elastin receptor is significant in various physiological processes, including vascular remodeling and elasticity maintenance in tissues .
Angiogenesis
VGVAPG acts on vascular smooth muscle cells to release matrix metalloproteinase 1 (collagenase), which may induce angiogenesis—the formation of new blood vessels. This application is particularly relevant in cardiovascular research and therapies aimed at improving blood supply to damaged tissues .
Anti-Aging and Skin Care
In the cosmetic industry, VGVAPG is utilized for its potential anti-aging effects on the skin. It may help to stimulate skin repair mechanisms, improve elasticity, and reduce the appearance of wrinkles .
Drug Delivery Systems
Due to its specific interactions with cell receptors, VGVAPG can be incorporated into drug delivery systems to target specific cell types or tissues, enhancing the efficacy of therapeutic agents .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research on VGVAPG could involve further exploration of its chemotactic activity and potential applications in medicine. For example, it may be useful as a biospecific cell adhesion ligand for smooth muscle cells . Additionally, the development of novel protease-cleavable linkers for selective drug delivery is a promising area of research .
Eigenschaften
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCSROTYKMPBDL-USJZOSNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918909 | |
| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Val-Gly-Val-Ala-Pro-Gly | |
CAS RN |
92899-39-3 | |
| Record name | Valyl-glycyl-valyl-alanyl-prolyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



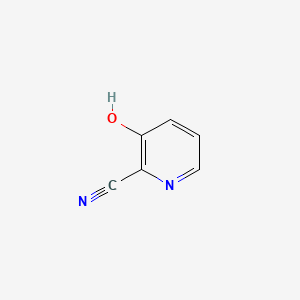
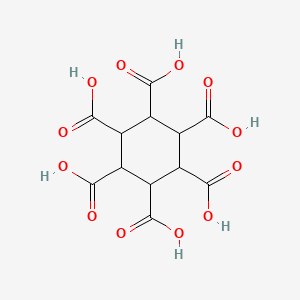
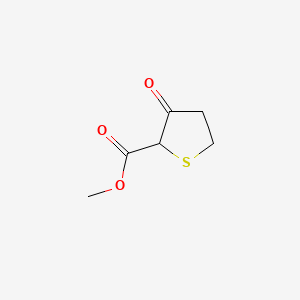


![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
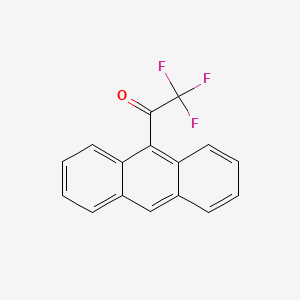
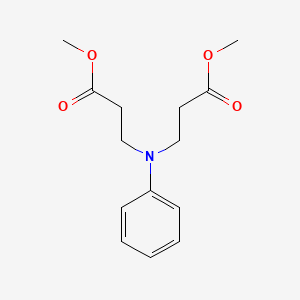
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
